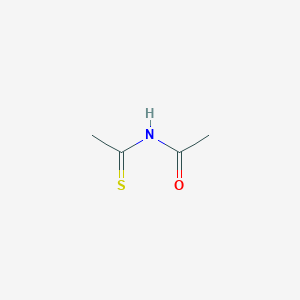

N-Ethanethioylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

3542-00-5 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

N-ethanethioylacetamide |

InChI |

InChI=1S/C4H7NOS/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) |

InChI Key |

RTMDKYIXNXHUDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=S)C |

Origin of Product |

United States |

Significance of Thioamide Derivatives in Organic Synthesis

Thioamides are characterized by the presence of a thiocarbonyl group bonded to a nitrogen atom (-C(=S)N-). wikipedia.org This functional group imparts distinct chemical properties that make thioamides versatile intermediates in organic synthesis. mdpi.comresearchgate.net They serve as crucial building blocks for the creation of a wide array of organic compounds, including biologically active molecules and functional materials. researchgate.net

The significance of thioamides stems from their ability to mimic the amide bond found in biomolecules, which has implications for pharmaceutical chemistry and drug design. researchgate.netbohrium.com By replacing an oxygen atom with a sulfur atom, the electronic and steric properties of the molecule are altered, which can lead to enhanced biological activity or improved pharmacokinetic properties. researchgate.net Thioamides have been incorporated into peptides as isosteres for the amide bond to study structure-activity relationships and to create drugs with better oral bioavailability. wikipedia.orgnih.gov

Furthermore, thioamides are key precursors in the synthesis of various heterocyclic compounds. acs.org The sulfur and nitrogen atoms within the thioamide group can participate in cyclization reactions to form rings, a fundamental process in the construction of many important organic molecules. acs.org For example, they are used in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which are known to exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. rsc.org

The reactivity of the thioamide group also allows for a variety of chemical transformations. The sulfur atom can act as a nucleophile, while the carbon atom is electrophilic. wikipedia.org This dual reactivity enables thioamides to participate in a wide range of reactions, making them valuable tools for organic chemists.

Historical Perspectives on Ethanethioylacetamide Chemistry

The study of thioamides dates back over a century, with the first synthesis and structural recognition occurring in the late 19th and early 20th centuries. acs.org The development of methods to prepare thioamides, such as the thionation of amides using reagents like phosphorus pentasulfide, was a significant advancement in the field. wikipedia.org This allowed for the systematic investigation of their properties and reactions.

While specific historical details on N-ethanethioylacetamide are not extensively documented in readily available literature, its chemistry is intrinsically linked to the broader history of thioamides. The exploration of thioamide chemistry has been driven by their practical applications in various fields. acs.org Beyond their use in synthesis, some thioamides have found applications as plant protection agents, drugs, and additives in industrial processes. acs.org

The Willgerodt-Kindler reaction, a classic method for preparing thioamides, has been a cornerstone in this area of chemistry. wikipedia.org The continuous development of new synthetic methods, particularly in recent decades, has expanded the accessibility and utility of thioamides, including derivatives like this compound. acs.org Modern advancements have focused on creating more efficient and environmentally friendly synthetic protocols. rsc.org

Structural Framework and Synthetic Utility of N Ethanethioylacetamide Precursors

Classical Approaches in Thioacetamide (B46855) Synthesis

Traditional methods for synthesizing thioamides have long been the bedrock of organosulfur chemistry. These approaches are characterized by their reliability and broad applicability, though they may sometimes be limited by harsh conditions or the generation of significant waste.

The synthesis of complex this compound analogues often necessitates a multistep approach. In such sequences, the carbon-nitrogen framework is first assembled, followed by the introduction of the sulfur atom in a subsequent thionation step. This strategy allows for the construction of highly functionalized or sterically hindered molecules that may not be accessible through one-pot methods.

A general multistep pathway involves:

Amide Formation: Synthesis of the corresponding amide precursor (an N-acylacetamide derivative) through standard amide coupling reactions (e.g., from an amine and an acyl chloride or carboxylic acid).

Thionation: Conversion of the amide to the target thioamide.

While direct information on multistep syntheses terminating in this compound is specialized, the logic follows established organic synthesis principles. For example, creating a substituted analogue would first involve synthesizing the appropriately substituted acetamide (B32628), which is then subjected to thionation. This stepwise approach provides greater control over the final structure of complex derivatives.

Direct thionation is the most common classical method for preparing thioamides, involving the direct conversion of an amide's carbonyl oxygen to a sulfur atom. The prototypical synthesis of thioacetamide, a close analogue of the title compound, is achieved by treating acetamide with phosphorus pentasulfide. wikipedia.org

Key Thionating Reagents:

Phosphorus Pentasulfide (P₄S₁₀): A historically significant and powerful thionating agent, though its reactivity can sometimes lead to side products and its handling requires care. wikipedia.orgorganic-chemistry.org

Lawesson's Reagent (LR): A milder and more soluble alternative to P₄S₁₀, Lawesson's reagent is widely used for the synthesis of thioamides from amides and is known for its higher selectivity. nih.gov

Elemental Sulfur (S₈): Used in the classic Willgerodt–Kindler reaction, elemental sulfur, typically in the presence of an amine and at high temperatures, can convert ketones or aldehydes into thioamides. mdpi.com More recent protocols have expanded its use to the thionation of amides under specific conditions. acs.orgacs.org

Ammonium Phosphorodithioate: This reagent has been shown to be an efficient and easily handled alternative for the high-yield conversion of various aromatic and aliphatic amides into their corresponding thioamides. organic-chemistry.org

The choice of reagent and reaction conditions is crucial and depends on the substrate's sensitivity and the desired purity of the product.

Table 1: Comparison of Classical Thionating Agents for Amide Conversion

| Thionating Agent | Typical Substrate | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphorus Pentasulfide (P₄S₁₀) | Amides, Ketones | Powerful, cost-effective | Harsh conditions, low selectivity, handling issues | wikipedia.orgorganic-chemistry.org |

| Lawesson's Reagent (LR) | Amides, Esters, Ketones | Milder conditions, higher yields, more selective | Byproduct formation, cost | nih.gov |

| Elemental Sulfur (S₈) with Amines | Aldehydes, Ketones (Willgerodt-Kindler) | Atom-economical, readily available | High temperatures, often complex mixtures | mdpi.com |

| Elemental Sulfur with Hydrochlorosilanes | Amides | Good to high yields, avoids odorous reagents | Requires handling of hydrochlorosilanes | acs.orgacs.org |

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more efficient, selective, and sustainable reactions. These advanced strategies are crucial for the synthesis of novel this compound derivatives for various applications.

Transition metal catalysis offers powerful tools for forming and transforming chemical bonds under mild conditions. In the context of thioamides, these methods are used both for their synthesis and for their subsequent functionalization.

Palladium-Catalyzed Cross-Coupling: Thioamides can serve as precursors for palladium-carbene intermediates. Through a desulfurative process, these intermediates can undergo Suzuki-Miyaura coupling reactions with boronic acids, enabling the synthesis of complex unsymmetrical ketones from thioamide starting materials. nih.gov

Iron and Manganese-Catalyzed Hydrogenation: Earth-abundant transition metals are gaining prominence as sustainable catalysts. Iron and manganese complexes have been developed for the hydrogenative desulfurization of thioamides, selectively cleaving the C=S bond to produce amines. researchgate.net This transformation is significant for using the thioamide group as a temporary feature in a larger synthetic scheme.

These catalytic systems expand the synthetic utility of the thioamide functional group, allowing it to be a versatile building block in complex molecule synthesis. nih.gov

In molecules with multiple functional groups, achieving chemo- and regioselectivity is a primary challenge. Advanced synthetic methods have been developed to selectively form or modify thioamides in the presence of other reactive sites.

A key development is the chemoselective transamidation of thioamides . This process involves converting one thioamide into another by reaction with an amine, a transformation that was historically difficult to achieve. nih.gov By activating the thioamide through N-tert-butoxycarbonylation, a highly selective, transition-metal-free transamidation can be performed even with poorly nucleophilic anilines. nih.gov This strategy allows for the late-stage modification of complex molecules containing a thioamide moiety.

Furthermore, protocols for the regio- and chemoselective synthesis of nitrogen-containing heterocycles often rely on precise control over reactive intermediates. rsc.org For a complex analogue of this compound containing multiple amide or other reactive groups, such selective methods would be essential to ensure the thionation or subsequent reaction occurs at the desired position without affecting other parts of the molecule.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Recent research has led to several eco-friendly methods for thioamide synthesis.

Deep Eutectic Solvents (DES): A protocol using a choline (B1196258) chloride-urea-based deep eutectic solvent allows for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.orgresearchgate.net This method is catalyst-free, and the DES can be recycled multiple times, enhancing sustainability. rsc.orgresearchgate.netrsc.org

Water as a Solvent: Water is an ideal green solvent due to its abundance and non-toxicity. Catalyst-free, three-component reactions of substituted benzaldehydes, primary amines, and elemental sulfur have been successfully performed in water. mdpi.com Another approach uses water to mediate thioamide synthesis without any added catalysts or energy input, offering a simple and scalable green protocol. organic-chemistry.org

Catalyst-Free Multicomponent Reactions: Many green strategies involve the one-pot reaction of several starting materials. A notable example is the decarboxylative synthesis of thioamides from arylacetic or cinnamic acids, amines, and elemental sulfur, which proceeds without any transition metal catalyst or external oxidant. organic-chemistry.orgmdpi.com

Table 2: Overview of Green Chemistry Approaches to Thioamide Synthesis

| Method | Key Features | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) Synthesis | Catalyst-free, recyclable solvent | Aldehydes/Ketones, Amines, Sulfur | Reduced energy, waste reduction, biodegradability | rsc.orgresearchgate.net |

| Synthesis in Water | Catalyst-free, no organic solvent | Benzaldehydes, Amines, Sulfur | Environmentally benign, safe, simple | mdpi.com |

| Catalyst-Free Decarboxylative Synthesis | No catalyst or external oxidant | Carboxylic Acids, Amines, Sulfur | Atom-economical, readily available starting materials | organic-chemistry.orgmdpi.com |

| Three-Component Alkyne Reaction | Transition-metal-free C-C bond cleavage | Alkynes, Amides, Sulfur | High atom economy, mild conditions | mdpi.com |

Electrophilic and Nucleophilic Reactions of the Thioamide Moiety

The thioamide group (–C(S)NH–) in this compound is an interesting analogue of the more common amide group. The presence of sulfur, which is larger and more polarizable than oxygen, imparts distinct reactivity. Thioamides exhibit greater nN→π*C=S conjugation, which generally makes them more resistant to hydrolysis and nucleophilic addition compared to their amide counterparts. nih.gov For instance, the rate of hydrolysis for thioamides in aqueous potassium hydroxide (B78521) is noted to be approximately ten times slower than that of corresponding amides. nih.gov

However, the thioamide bond can be activated to enhance its electrophilicity. A key strategy is "ground-state-destabilization," which involves the site-selective N-activation of the thioamide bond. nsf.govrsc.org This activation, often achieved using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst such as 4-(dimethylamino)pyridine (DMAP), decreases the nN→π*C=S resonance. nsf.gov This reduction in resonance stabilization "switches on" the electrophilicity of the thioamide carbon, making it susceptible to chemoselective nucleophilic attack. nsf.gov This approach facilitates reactions like the transamidation of thioamides with nucleophilic amines, a process that converts one thioamide into another. nih.govrsc.org

The reaction proceeds through a two-step mechanism:

Site-selective N-activation: The activating group (e.g., Boc) attaches to the nitrogen atom. nsf.gov

Chemoselective nucleophilic addition: A nucleophile attacks the now more electrophilic thioamide carbon, forming a tetrahedral intermediate. nsf.govrsc.org

The subsequent collapse of this intermediate is driven by the electronic properties of the leaving amine group. nsf.govrsc.org Conversely, the sulfur atom in the thioamide is inherently nucleophilic and prone to electrophilic addition, leading to reactions like S-alkylation. nih.govosti.gov

Table 1: Comparison of Amide and Thioamide Reactivity

| Feature | Amide (e.g., Acetamide) | Thioamide (e.g., this compound) |

| Resonance | Strong nN→πC=O conjugation | Stronger nN→πC=S conjugation nih.gov |

| Nucleophilic Attack | Generally requires harsh conditions | More resistant than amides under normal conditions nih.gov |

| Activation Strategy | Various methods exist | Ground-state-destabilization via N-activation nsf.govrsc.org |

| Electrophilic Attack | Primarily at the carbonyl oxygen | Primarily at the sulfur atom nih.gov |

Cycloaddition Reactions and Heterocycle Formation Involving this compound

Cycloaddition reactions offer a powerful method for constructing cyclic molecules. libretexts.org this compound, containing a π-system within its thioamide group, can participate in such reactions to form various heterocycles, which are cyclic compounds containing atoms of at least two different elements in their ring. thermofisher.com

A notable reaction is the formation of N-sulfonyl amidines through the reaction of thioamides with electrophilic sulfonyl azides. beilstein-journals.org This process can be a basis for an efficient, regioselective synthesis of various heterocyclic systems, including those containing azole and pyridine (B92270) rings. beilstein-journals.org The reaction can proceed without a solvent, aligning with the principles of green chemistry. beilstein-journals.org

Another significant class of cycloadditions is the Diels-Alder, or [4+2], reaction. libretexts.orguc.pt While classic Diels-Alder reactions involve a conjugated diene and a dienophile to form a six-membered ring, variations known as hetero-Diels-Alder reactions can involve thioamides. uc.pt In these cases, the C=S bond of this compound can act as the dienophile, reacting with a suitable diene to form a sulfur-containing heterocycle. The efficiency and stereoselectivity of these reactions are often influenced by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org

Furthermore, [3+2] cycloadditions using azomethine ylides, which can be generated from tertiary amine N-oxides, represent a versatile route to five-membered heterocycles like imidazolidines. nih.gov While direct examples with this compound are specific, the thioamide moiety's reactivity suggests its potential as a dipolarophile in such cycloadditions.

Derivatization Strategies for Functional Enhancement

The term "N-terminal" typically applies to peptides and proteins, referring to the amine group at one end. For a discrete molecule like this compound, this can be interpreted as derivatization of the nitrogen atom of the acetamide group. Such modifications are crucial for altering the molecule's properties or for introducing functional handles for further reactions. nih.govrsc.org

A common strategy for N-terminal modification is reductive amination. rsc.org This involves reacting the N-H group with an aldehyde derivative to form an imine (or Schiff base), which is then reduced to a stable secondary amine. dtu.dk This method is highly selective and can be performed under mild conditions. rsc.org For instance, reacting this compound with an aldehyde like 4-formyl-benzenesulfonic acid at a controlled pH (≤ 6) would selectively introduce a sulfonate group at the nitrogen terminus. dtu.dk Microwave irradiation can significantly accelerate this two-step condensation and reduction process. dtu.dk

Another approach is N-acylation, where an acyl group is introduced onto the nitrogen. As seen in the activation of the thioamide bond, reagents like Boc₂O can be used to install a tert-butoxycarbonyl (Boc) group on the nitrogen. nih.gov This not only serves as a derivatization but also as a strategy to modulate the reactivity of the thioamide itself. nih.govnsf.gov

Table 2: N-Terminal Derivatization Reagents for this compound

| Reagent | Reaction Type | Functional Group Introduced | Purpose |

| Aldehyde Derivatives (e.g., Benzaldehyde) | Reductive Amination rsc.org | Substituted Alkyl Group | Functionalization, Bio-orthogonal Labeling rsc.org |

| 4-Formyl-benzenesulfonic acid (FBSA) | Reductive Amination dtu.dk | Sulfonated Benzyl Group | Enhanced Mass Spectrometry Analysis dtu.dk |

| Di-tert-butyl dicarbonate (Boc₂O) | N-Acylation nih.gov | tert-Butoxycarbonyl (Boc) | Protection, Reactivity Modulation nih.govnsf.gov |

The ethanethioyl group (CH₃C=S) is another key site for reactivity in this compound. The sulfur atom, being a soft nucleophile, is readily targeted by soft electrophiles. S-alkylation is a characteristic reaction where an alkyl group is attached to the sulfur atom. osti.gov For example, N-phosphorylated thioamides react with chloroacetic derivatives exclusively at the sulfur atom. osti.gov This suggests that reacting this compound with an alkyl halide would likely lead to the formation of a thioimidate ester derivative.

Thioamide dianions, generated by reacting N-benzyl thioamides with strong bases like butyllithium, undergo selective alkylation, allylation, and silylation at the carbon atom adjacent to the nitrogen. nih.gov This indicates that under strongly basic conditions, deprotonation can occur at multiple sites, enabling further modification of the carbon skeleton adjacent to the thioamide nitrogen. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the stepwise sequence of bond-making and bond-breaking events, known as the reaction pathway, is fundamental to controlling chemical reactions. monash.edu Many reactions of this compound proceed through short-lived, unstable species called reaction intermediates. youtube.combiotech-spain.com

The mechanism for the nucleophilic addition to N-activated thioamides has been studied in detail, including through Density Functional Theory (DFT) calculations. nih.gov The process begins with the N-activation of the thioamide, which destabilizes the ground state. nsf.govrsc.org A nucleophile then adds to the thioamide carbon through a transition state (e.g., TS2 in some models) to form a tetrahedral intermediate (e.g., INT4 ). nih.gov This intermediate is typically unstable and irreversibly collapses to form the final product. nih.gov The identification of such intermediates, which may not be observable as reactants or products, often requires experimental techniques like mass spectrometry combined with theoretical calculations. youtube.comnih.gov

For cycloaddition reactions, the mechanism is often concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orgkharagpurcollege.ac.in The feasibility of these reactions (whether they occur under thermal or photochemical conditions) is governed by the rules of orbital symmetry. kharagpurcollege.ac.in For instance, a [4+2] Diels-Alder reaction is typically thermally allowed, while a [2+2] cycloaddition is often photochemically allowed. libretexts.orgkharagpurcollege.ac.in

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving this compound are of significant interest in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. The thioamide functionality within this compound can influence the stereochemistry of reactions at adjacent carbon atoms, particularly in the formation of new chiral centers.

Research into the reactivity of thioamides, including thioacetamides, has revealed that they can participate in highly stereoselective transformations. nih.gov This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one enantiomer or diastereomer over another. wikipedia.org

A notable area of investigation is the direct catalytic asymmetric aldol reaction of thioamides. nih.gov In these reactions, the enolate of the thioamide adds to an aldehyde. By employing a cooperative catalyst system, such as a soft Lewis acid and a hard Brønsted base, it is possible to achieve high levels of both enantioselectivity and diastereoselectivity. nih.gov For instance, the use of a copper-based soft Lewis acid in conjunction with a lithium-based hard Brønsted base and a chiral ligand can facilitate the formation of syn-aldol products with high stereoselectivity. nih.gov The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the catalyst and the substrates.

The stereoselective generation of specific enolate geometries is a key factor in controlling the diastereoselectivity of subsequent reactions. For thioamides, it has been demonstrated that Z-enolates can be generated stereoselectively. acs.org These Z-enolates can then undergo diastereoselective aldol condensations, leading to the preferential formation of one diastereomer of the β-hydroxy thioamide product.

Furthermore, the retro-aldol reaction can be a significant issue that erodes the stereoselectivity of the products. rsc.org Careful control of reaction conditions and the use of additives can suppress this retro-pathway, thereby preserving the kinetically controlled, and often more stereoselective, product distribution. rsc.org

The thioamide group can also direct the stereochemistry of addition reactions to alkynes. Ruthenium-catalyzed anti-Markovnikov addition of thioamides to terminal alkynes has been shown to proceed stereoselectively, yielding either the (E)- or (Z)-isomer of the resulting thioenamide depending on the phosphine ligand employed. ruhr-uni-bochum.de

The following tables summarize representative data on the stereoselectivity achieved in reactions involving thioamides, which are analogous to the potential reactivity of this compound.

Table 1: Enantio- and Diastereoselective Aldol Reaction of Thioacetamides This table presents data from a study on the direct catalytic asymmetric aldol reaction of thioacetamides with various aldehydes, showcasing the high levels of stereoselectivity that can be achieved.

| Aldehyde Substrate | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee, syn) |

| Isovaleraldehyde | >99/1 | 97 |

| 3-Phenylpropanal | 98/2 | 98 |

| Cyclohexanecarboxaldehyde | 94/6 | 99 |

Data sourced from research on direct catalytic enantio- and diastereoselective aldol reactions of thioamides. nih.gov

Table 2: Stereoselective Ruthenium-Catalyzed Addition of Thioamides to Alkynes This table illustrates the stereoselective outcomes of the addition of a thioamide to a terminal alkyne, controlled by the choice of phosphine ligand in a ruthenium-catalyzed reaction.

| Phosphine Ligand | Product Isomer Ratio (E/Z) | Yield (%) |

| Tri-n-octylphosphine | >98/2 (E) | 85 |

| Bis(dicyclohexylphosphino)methane | <2/98 (Z) | 78 |

Data reflects findings from studies on ruthenium-catalyzed stereoselective anti-Markovnikov addition of thioamides to alkynes. ruhr-uni-bochum.de

Coordination Chemistry of N Ethanethioylacetamide

N-Ethanethioylacetamide as a Ligand in Metal Complexation

This compound possesses nitrogen, oxygen, and sulfur atoms, all of which have lone pairs of electrons, making it a potential ligand for coordination with metal ions. The presence of both a thioamide and an acetamide (B32628) group within the same molecule suggests the possibility of it acting as a chelating agent. However, no studies detailing the synthesis or characterization of metal complexes with this compound as a ligand have been found.

Chelation Modes and Ligand Denticity

Theoretically, this compound could coordinate to a metal center in several ways. It could act as a monodentate ligand, coordinating through the sulfur, oxygen, or nitrogen atom. More likely, it would function as a bidentate ligand, forming a stable chelate ring. Potential bidentate coordination modes could involve the sulfur and oxygen atoms (S,O-coordination) or the sulfur and nitrogen atoms (S,N-coordination). The specific mode of chelation would depend on factors such as the nature of the metal ion (hard vs. soft acid-base theory), the solvent system, and the reaction conditions. The denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom; in this case, this compound is expected to be at most bidentate. Without experimental data, such as X-ray crystallographic or spectroscopic studies, the actual chelation modes and denticity remain speculative.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govnih.gov For this compound, one could envision reacting it with salts of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II) in solvents such as ethanol or methanol. aensiweb.comcore.ac.uk

Characterization of any resulting complexes would typically involve a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of the C=O, C=S, and N-H bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR could elucidate the structure in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which gives insight into the number of unpaired electrons and the geometry of the metal center. researchgate.net

X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.

Despite these established methods, no published studies have applied them to complexes of this compound.

Coordination with Main Group Elements

In addition to transition metals, ligands can also coordinate with main group elements. rsc.org this compound could potentially form complexes with elements such as tin, lead, or antimony. The nature of bonding in these complexes would likely be more covalent than in their transition metal counterparts. The synthesis and characterization would follow similar methodologies as described for transition metal complexes. A thorough search of the literature, however, yielded no reports on the coordination of this compound with any main group elements.

Impact of Ligand Design on Complex Stability and Reactivity

The stability and reactivity of metal complexes are intrinsically linked to the properties of the ligand. sci-hub.seresearchgate.net Factors such as the chelate effect (the enhanced stability of complexes containing chelate rings), the nature of the donor atoms, and the steric and electronic properties of the ligand all play a crucial role.

For this compound, the formation of a five- or six-membered chelate ring upon bidentate coordination would be expected to significantly increase the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands. The presence of both a "soft" sulfur donor and a "hard" oxygen or nitrogen donor would influence its affinity for different metal ions. However, without stability constant data, any discussion on the stability of its complexes remains theoretical.

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely used as catalysts in a vast array of chemical transformations. aensiweb.commdpi.comresearchgate.net The ligand plays a critical role in tuning the catalytic activity of the metal center by modifying its electronic and steric environment.

Advanced Analytical and Spectroscopic Characterization Methodologies

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure DeterminationSingle Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid.govinfo.govThis technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays.govinfo.gov

For N-Ethanethioylacetamide, obtaining a suitable single crystal would be the first critical step. This is typically achieved through slow crystallization from a saturated solution. Once a crystal is mounted on the diffractometer, the diffraction data is collected. This data allows for the calculation of the electron density map of the molecule, revealing the exact spatial coordinates of each atom. From this, crucial structural information such as bond lengths, bond angles, and torsional angles can be determined with high precision. The analysis would also elucidate the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's conformation and packing in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 5.60 |

| c (Å) | 12.30 |

| β (°) | 95.5 |

| Volume (ų) | 582.0 |

Powder X-ray Diffraction for Polymorphism and Phase AnalysisPowder X-ray Diffraction (PXRD) is an indispensable tool for analyzing polycrystalline materials.rigaku.comIt is particularly vital in the pharmaceutical and materials sciences for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure.researchgate.netresearchgate.net

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays over a range of angles (2θ). The resulting diffractogram, a plot of diffraction intensity versus 2θ, serves as a unique fingerprint for a specific crystalline phase. rigaku.com By comparing the experimental pattern of a bulk sample to a calculated pattern from single-crystal data, one can confirm the phase identity. nist.govscielo.org.mx

Furthermore, PXRD is the primary method for investigating polymorphism. Different polymorphs of this compound, if they exist, would exhibit distinct PXRD patterns due to their different crystal lattices. rigaku.comresearchgate.net This technique can be used to identify and quantify the different polymorphic forms present in a sample, which is crucial as different polymorphs can have varying physical properties. researchgate.netmdpi.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for confirming the molecular weight of a compound and deducing its structure through the analysis of fragment ions. libretexts.orgchemguide.co.uk

Fragmentation Pattern AnalysisIn a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺) which can then break apart into smaller, charged fragments.libretexts.orglibretexts.orgThe pattern of these fragments provides a roadmap to the molecule's structure. The fragmentation of this compound would be expected to occur at its weakest bonds. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl and thiocarbonyl groups.youtube.comAnalyzing the m/z values of these fragment ions allows for the reconstruction of the original molecular structure. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed.libretexts.org

Predicted Fragmentation of this compound

| Fragment Ion | Predicted m/z | Possible Structure |

|---|---|---|

| [M]⁺ | 117 | [CH₃C(S)NHC(O)CH₃]⁺ |

| [M-CH₃]⁺ | 102 | [C(S)NHC(O)CH₃]⁺ or [CH₃C(S)NHCO]⁺ |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Electron Microscopy and Surface Analysis

Electron microscopy techniques utilize beams of electrons instead of light to visualize samples at much higher magnifications, enabling the study of morphology and surface features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for MorphologyScanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. In the analysis of this compound, SEM would be used to characterize the morphology of its crystalline or powdered form. The images would reveal information about particle size, shape, and surface texture.

Transmission Electron Microscopy (TEM), on the other hand, provides much higher resolution images by passing a beam of electrons through an ultra-thin sample. While more commonly used for nanomaterials, TEM could be employed to observe the internal structure or crystal lattice defects of this compound if prepared appropriately, for instance, through microtoming.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical environment of the atoms within the top 5-10 nm of a material's surface. wikipedia.org For this compound, XPS analysis would be crucial for confirming its elemental makeup and elucidating the bonding states of its constituent atoms, particularly nitrogen and sulfur.

Expected Elemental Composition and Core-Level Spectra:

An XPS survey scan of this compound is expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Sulfur (S 2p). High-resolution spectra of each of these core levels would provide detailed information about the chemical states.

Analysis of N 1s Spectrum:

The N 1s binding energy is sensitive to the chemical environment of the nitrogen atom. In this compound, the nitrogen atom is part of an amide linkage. For organic compounds, the N 1s peak typically appears in the range of 398.8 eV to 401.0 eV. xrea.com In a study on perfluorophenylazide-modified surfaces, amide nitrogen was identified at a binding energy of 400.5 eV. nih.gov Based on these analogous compounds, the N 1s peak for this compound is anticipated to be within this range. The exact binding energy would be influenced by the electron-withdrawing or donating effects of the neighboring thioacyl and acetyl groups.

Analysis of S 2p Spectrum:

The S 2p spectrum provides information about the oxidation state and bonding of the sulfur atom. The S 2p peak is split into two components, S 2p3/2 and S 2p1/2, due to spin-orbit coupling. For thiol-related compounds, the S 2p3/2 binding energy is observed around 164 eV for free thiols and shifts to lower energies (around 162.5 eV) upon binding to a metal surface like gold. thermofisher.com In thioamides, the C=S bond will influence the S 2p binding energy. For instance, in a study of oxidized thiols, a peak at around 169 eV was indicative of oxidized sulfur species (sulfates). diva-portal.org For the thioamide group in this compound, the S 2p3/2 peak is expected to be in the range of 161-164 eV, with the precise value depending on the purity of the sample and the absence of oxidized sulfur species. researchgate.netxpsfitting.com

Predicted XPS Data for this compound (by Analogy):

| Core Level | Predicted Binding Energy (eV) | Reference Compound/Functional Group |

| N 1s | ~400.5 | Amide Nitrogen nih.gov |

| S 2p3/2 | ~162 - 164 | Thioamide/Thiol thermofisher.comdiva-portal.org |

| C 1s | ~285 (C-C, C-H), ~286-287 (C-N, C-S), ~288 (C=O) | General Organic Compounds |

| O 1s | ~531 - 533 | Carbonyl Oxygen (C=O) |

This interactive table presents predicted binding energies based on data from analogous compounds. The actual experimental values may vary.

This detailed elemental and chemical state analysis via XPS is fundamental for verifying the synthesis of this compound and understanding its electronic structure.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy is a powerful high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface at the nanoscale. azom.com It is an invaluable tool for characterizing the surface morphology, roughness, and other local properties of thin films and coatings. spectraresearch.com For this compound, AFM analysis would be particularly insightful when the compound is deposited as a thin film on a substrate.

Surface Topography and Morphology:

When deposited as a thin film, the surface of this compound can be imaged using AFM to reveal details about its morphology. The growth of the film, whether it forms a smooth, uniform layer or discrete islands, can be observed. aip.org The formation of self-assembled monolayers (SAMs) from thiol-containing compounds on gold surfaces has been extensively studied using AFM, revealing initial adsorption in a lying-down phase followed by a transition to a standing-up orientation to form a densely packed monolayer. aip.org A similar self-assembly behavior could be anticipated for this compound on suitable substrates.

Surface Roughness Analysis:

AFM allows for the quantitative measurement of surface roughness parameters, such as the root-mean-square (RMS) roughness. chalcogen.ro The roughness of a thin film can significantly impact its properties and performance in various applications. For a thin film of this compound, the RMS roughness would be expected to be in the nanometer or sub-nanometer range for a well-formed, uniform film. The roughness can be influenced by deposition conditions such as substrate temperature and deposition rate.

Local Mechanical Properties:

Advanced AFM techniques, such as bimodal AFM, can be used to map the nanomechanical properties of a surface, including its elasticity. nih.gov The effective surface elasticity of self-assembled monolayers has been shown to correlate with molecular ordering and ligand length. nih.gov For a thin film of this compound, variations in local elasticity could indicate regions with different molecular packing or orientation.

Expected AFM Observations for an this compound Thin Film:

| Property | Expected Observation | Significance |

| Morphology | Formation of a uniform film or distinct domains/islands, depending on deposition conditions and substrate interaction. aip.org | Understanding of film growth mechanism and molecular organization. |

| Roughness | Low RMS roughness (nm to sub-nm scale) for a well-ordered film. chalcogen.ro | Crucial for applications requiring smooth surfaces. |

| Local Elasticity | Variations in elasticity may indicate different molecular packing or the presence of defects. nih.gov | Insight into the mechanical integrity and homogeneity of the film. |

This interactive table summarizes the expected observations from an AFM analysis of an this compound thin film, based on studies of similar organic materials.

The insights gained from AFM on the surface topography and local properties are complementary to the chemical information obtained from XPS, providing a comprehensive understanding of this compound at the molecular and macroscopic levels.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules like N-Ethanethioylacetamide. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a widely used tool for optimizing molecular geometries and predicting various chemical properties. nih.gov For thioamides, DFT calculations can elucidate the influence of the thioamide group on molecular structure and reactivity. nih.gov Studies on related thioacetamide (B46855) derivatives have utilized DFT to understand relationships between their structure and biological activity. nih.gov

The geometry of this compound can be optimized using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to obtain a stable conformation. Such calculations would likely reveal the near-planar geometry of the thioamide group due to the delocalization of the nitrogen lone pair electrons into the C=S π-system. This resonance has a significant impact on the bond lengths and rotational barriers within the molecule.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Thioamides

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length | ~1.36 Å |

| C-C (acetyl) Bond Length | ~1.52 Å |

| C-C (ethanethioyl) Bond Length | ~1.53 Å |

| N-H Bond Length | ~1.01 Å |

| ∠(S=C-N) | ~125° |

| ∠(C-N-C) | ~122° |

Note: These values are illustrative and based on typical bond lengths and angles found in simple thioamides.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are invaluable for predicting spectroscopic properties. nih.gov For this compound, these methods can be employed to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Calculations such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide accurate predictions of vibrational frequencies. Theoretical calculations on similar molecules have shown that the C=S stretching frequency in thioamides is a key spectroscopic marker. nih.gov The predicted spectra can aid in the identification and characterization of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch | 3200-3400 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (acetamide) | 1680-1720 |

| N-H bend | 1500-1600 |

| C-N stretch | 1250-1350 |

Note: These are typical frequency ranges for the specified functional groups and are provided for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and dynamic behavior. By simulating the molecule's motion, it is possible to identify the most stable conformations and the energy barriers between them.

While specific MD studies on this compound are not available, simulations of related amides and thioamides in various solvents can serve as a model. Such simulations would likely explore the rotation around the C-N and C-C single bonds, revealing the preferred dihedral angles and the influence of solvent on the conformational equilibrium.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. rsc.org For this compound, this could involve studying its hydrolysis, tautomerization (e.g., thioamide-thioimidic acid tautomerism), or reactions with other molecules. DFT calculations are frequently used to map out the potential energy surface of a reaction, locating minima (reactants and products) and saddle points (transition states). nih.govrsc.org

For instance, the mechanism of transamidation of thioamides has been investigated using DFT, providing insights into the reaction intermediates and transition state geometries. nih.gov A similar approach could be applied to understand the reactivity of this compound. The activation energies calculated from the transition state analysis can provide predictions of reaction rates.

Prediction of Spectroscopic Properties and Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic properties that can be compared with experimental data for validation. mdpi.com As mentioned in section 6.1.2, quantum chemical calculations can predict IR and NMR spectra.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be valuable for its structural confirmation. Theoretical calculations on thioamides have shown that the ¹³C chemical shift of the thiocarbonyl carbon is significantly downfield, typically in the range of 190-210 ppm. nih.gov The comparison of such predicted spectra with experimentally obtained data is a crucial step in confirming the molecular structure and validating the computational methods used.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 195-205 |

| C=O | 170-180 |

| CH₃ (acetyl) | 20-30 |

Note: These are illustrative values based on typical chemical shifts for carbons in similar chemical environments.

Applications of N Ethanethioylacetamide in Broader Chemical Research Non Prohibited

As a Precursor in Organic Synthesis

Thioamides, as a class of organosulfur compounds, are valuable intermediates in organic synthesis due to the unique reactivity of the thiocarbonyl group.

Synthesis of Sulfur-Containing Organic Compounds

Thioamides are frequently used as precursors for other sulfur-containing molecules.

Thioamides: The conversion of amides to thioamides is a fundamental transformation, often achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.org These reactions are crucial for synthesizing thiopeptide natural products and other biologically active molecules. nih.gov

Thioesters: Thioesters can be synthesized through various methods, including the coupling of thiols with carboxylic acids or aldehydes. rsc.orgorganic-chemistry.org They are key intermediates in biochemical pathways and are used in peptide synthesis through methods like native chemical ligation. wikipedia.org

Thioethers: The synthesis of thioethers (sulfides) is commonly achieved via nucleophilic substitution reactions where a thiol or thiolate displaces a leaving group on an alkyl halide (SN2 reaction). nih.govyoutube.com Other methods include metal-catalyzed thiolations and Michael additions. acsgcipr.org

Incorporation into Heterocyclic Systems

The thioamide functionality is a key component in the synthesis of numerous nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.comnih.gov For example, thioacetamide (B46855) can react with N-substituted maleimides to form complex heterocyclic systems like pyrrolo[3,4-c]pyridines. nih.gov The reactivity of the sulfur and nitrogen atoms allows for cyclization reactions to build rings such as thiazoles and thiadiazoles. chemrxiv.org

Role in Material Science Precursor Chemistry

Sulfur-containing molecules are integral to the development of advanced materials, including porous frameworks and nanomaterials.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The incorporation of sulfur functionality, such as thiols or thioethers, into the organic linkers can impart unique properties to the resulting framework. rsc.org These sulfur-containing MOFs are synthesized for applications in catalysis, sensing, and gas adsorption. rsc.orgnih.gov The synthesis typically involves the solvothermal reaction of a metal salt with the chosen organic ligand. mdpi.comnih.gov

Precursor for Nanomaterial Synthesis

In nanomaterial science, sulfur-containing compounds can serve as precursors for the synthesis of metal sulfide (B99878) nanoparticles or as capping agents to stabilize nanoparticles. For instance, alkyl thiosulfates have been used as ligand precursors for generating alkanethiolate-capped metal nanoparticles of gold, silver, and platinum. mdpi.com The general synthesis of nanomaterials can be approached through "bottom-up" methods like sol-gel synthesis or "top-down" methods such as mechanical milling. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of N-acylthioamides, including N-Ethanethioylacetamide, is a cornerstone for future research. While traditional methods exist, emerging trends point toward the development of more efficient, sustainable, and versatile synthetic protocols.

Future research will likely concentrate on:

Transition-Metal-Free Catalysis: Exploring novel catalytic systems that avoid the use of transition metals is a significant trend in green chemistry. These methods can reduce cost and toxicity, making the synthesis of compounds like this compound more environmentally benign.

Expanded Substrate Scope: Current synthetic methods for related N-acylsulfenamides have demonstrated broad applicability with various amides and thiols. nih.gov Future work on this compound could focus on developing routes that tolerate a wide array of functional groups, enabling the creation of a diverse library of derivatives for further study.

Solid-Phase Synthesis: Adapting synthetic methods for solid-phase synthesis would facilitate the creation of libraries of N-acylthioamide-containing peptides and other complex molecules, which could have significant applications in medicinal chemistry. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste | Conversion of carboxylic acids/thioacids |

| Metal-Free Catalysis | Lower cost, reduced toxicity | Greener synthetic protocols |

| Substrate Diversification | Access to novel derivatives | Tolerance of diverse functional groups |

| Solid-Phase Synthesis | High-throughput library generation | Peptide and complex molecule synthesis |

Exploration of New Reactivity Patterns

The N-acylthioamide functionality in this compound possesses a unique reactivity profile due to the presence of both a thiocarbonyl and a carbonyl group. Future research is expected to delve deeper into its chemical behavior.

Key areas for exploration include:

Cyclization Reactions: N-acylthioamides are valuable precursors for the synthesis of various heterocyclic compounds. For instance, they have been shown to undergo cyclization to form β-lactams, a core structure in many antibiotics. acs.org Investigating novel cyclization pathways for this compound could lead to new families of heterocycles with interesting biological properties.

Reactions with Nucleophiles and Electrophiles: The thiocarbonyl group is known to be more polarizable than its carbonyl counterpart, making it a unique site for reactions. caltech.edu A systematic study of the reactions of this compound with a wide range of nucleophiles and electrophiles could reveal new synthetic transformations.

Deprotonation and Dianion Chemistry: The protons adjacent to the carbonyl and thiocarbonyl groups, as well as on the nitrogen, have different acidities. Selective deprotonation can generate versatile dianions that can be used as nucleophiles in carbon-carbon bond-forming reactions, offering pathways to more complex molecular architectures. researchgate.net

Oxidation and Reduction Reactions: The sulfur atom in this compound can exist in various oxidation states. Exploring the controlled oxidation and reduction of the thiocarbonyl group could lead to the synthesis of novel functional groups and intermediates.

Advanced Ligand Design for Tailored Catalysis

The presence of nitrogen, oxygen, and sulfur atoms makes this compound an attractive scaffold for the design of novel ligands for transition metal catalysis. The hard and soft donor sites can be fine-tuned to achieve high selectivity and activity in a variety of catalytic transformations.

Emerging trends in this area include:

Multidentate Ligand Synthesis: this compound can serve as a building block for multidentate ligands that can form stable complexes with a range of metal centers. The combination of N, S, and O donors can create unique electronic environments around the metal, influencing its catalytic properties.

Asymmetric Catalysis: By incorporating chiral centers into the this compound backbone, it is possible to create chiral ligands for asymmetric catalysis. Such catalysts are in high demand for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The development of chiral N,N'-dioxides as ligands has shown the potential of such scaffolds in a variety of asymmetric reactions. nih.gov

Organocatalysis: Derivatives of this compound could also function as organocatalysts. For example, related thiolactams have been used in enantioselective N-acylation reactions, highlighting the potential of the thioamide moiety to participate directly in catalytic cycles. nih.govresearchgate.net

| Ligand Design Approach | Target Application | Key Features |

| Multidentate Scaffolds | Transition Metal Catalysis | N, S, O donor atoms for stable complexes |

| Chiral Derivatives | Asymmetric Synthesis | Enantioselective transformations |

| Organocatalytic Systems | Metal-Free Reactions | Direct participation of the thioamide group |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is a powerful tool for accelerating research. For a molecule like this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding the design of new experiments.

Future research will likely involve:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic structure of this compound, as well as its spectroscopic properties. acs.org These calculations can help in understanding the molecule's reactivity and in the interpretation of experimental data.

Reaction Mechanism Elucidation: Computational modeling can be employed to map out the potential energy surfaces of reactions involving this compound. This can help in understanding reaction mechanisms, identifying key intermediates and transition states, and predicting the outcome of new reactions.

Predictive Modeling for Catalyst Design: By computationally screening virtual libraries of ligands based on the this compound scaffold, it is possible to identify promising candidates for specific catalytic applications before embarking on extensive experimental work. This approach can save significant time and resources. For example, DFT calculations have been used to understand the role of cation-π interactions in the chiral recognition of lactam substrates by amidine-based catalysts. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Ethanethioylacetamide in laboratory settings?

- Methodological Answer : Follow hazard controls outlined in safety data sheets (SDS) for analogous acetamides. Use PPE (nitrile gloves, lab coats, goggles), work in well-ventilated areas or fume hoods, and avoid skin contact or inhalation. Implement spill containment using vacuum cleaners or damp brushes, and dispose of waste via approved facilities . Store in sealed containers away from oxidizers and acids, adhering to OSHA HCS classifications for acute toxicity .

Q. Which spectroscopic techniques are recommended for characterizing this compound’s structure?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for functional group analysis, infrared (IR) spectroscopy for bond vibration profiling, and mass spectrometry (MS) for molecular weight confirmation. Document protocols rigorously, including instrument calibration and sample preparation, to ensure reproducibility . Cross-reference data with computational models (e.g., DFT) for validation .

Q. How should synthesis parameters be optimized to achieve high-purity this compound?

- Methodological Answer : Optimize reaction time, temperature, and catalyst concentration using fractional factorial experiments. Purify via recrystallization or column chromatography, monitoring purity via HPLC. Report deviations from established protocols (e.g., solvent choices, inert atmospheres) to enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer : Conduct comparative studies using standardized methods (e.g., DSC for enthalpy measurements). Evaluate biases by assessing sources (e.g., instrument precision, sample purity) and apply statistical tools (ANOVA, regression) to identify outliers. Cross-validate with peer-reviewed databases like NIST Chemistry WebBook .

Q. What experimental designs effectively track this compound’s degradation under varying pH?

- Methodological Answer : Use accelerated stability testing under controlled pH (1–14) and monitor degradation kinetics via HPLC or GC-MS. Employ kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Reference SDS stability guidelines to avoid incompatible conditions (e.g., oxidative or acidic environments) .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

- Methodological Answer : Integrate quantum mechanical calculations (e.g., DFT for transition state analysis) with experimental data. Validate predictions using kinetic isotope effects or substituent studies. Leverage QSPR models to correlate electronic properties (e.g., Hammett constants) with reactivity trends .

Q. What strategies mitigate confounding variables in studies on this compound’s mechanistic pathways?

- Methodological Answer : Design controlled experiments isolating variables (e.g., solvent polarity, temperature). Use isotopic labeling (e.g., ¹³C tracing) to track reaction intermediates. Compare results with analogous acetamides’ mechanistic studies to identify compound-specific behaviors .

Data Analysis & Contradiction Management

Q. How should statistical methods address variability in this compound bioactivity assays?

- Methodological Answer : Apply power analysis to determine sample sizes and use Bayesian statistics to account for prior data inconsistencies. Collaborate with statisticians to design robust assays, and report confidence intervals for bioactivity metrics .

Q. What frameworks validate conflicting ecological toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.